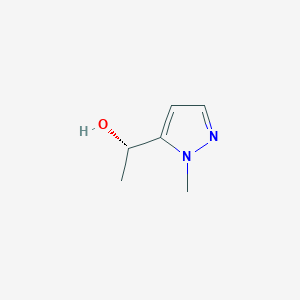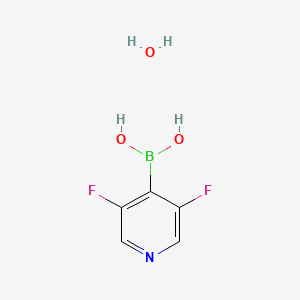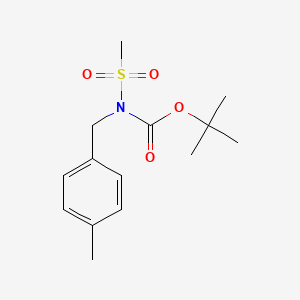
2-(m-Tolyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(m-Tolyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride, also known as TFE-PE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Antitumor Activity
Compounds with piperazine moieties have been synthesized and evaluated for their antitumor activities. Specifically, derivatives bearing piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, compared to an effective anticancer drug, cisplatin. This suggests potential applications in developing novel anticancer therapies (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antipsychotic Properties
A series of biphenyl moiety linked with aryl piperazine have been synthesized and evaluated for their antipsychotic activity. Some derivatives exhibited significant anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic drugs. This highlights the relevance of piperazine derivatives in addressing psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Electrochemical Synthesis Applications
Electrochemical synthesis techniques have been applied to piperazine derivatives, showcasing a method for creating novel compounds with potential therapeutic applications. Such electrochemical approaches offer environmentally friendly and efficient pathways for synthesizing complex molecules, indicating the versatility of piperazine derivatives in chemical synthesis (Nematollahi, Momeni, & Khazalpour, 2014).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities. This underscores the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gan, Fang, & Zhou, 2010).
Synthesis of Dihydropyrimidinone Derivatives
Dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, offering a simple and efficient method for creating compounds with potential pharmacological applications. This research area opens avenues for the development of novel therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O.ClH/c1-12-3-2-4-13(9-12)10-14(21)20-7-5-19(6-8-20)11-15(16,17)18;/h2-4,9H,5-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRXXVCRCCLMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)


![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)



![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
